molecular formula C9H5ClF6 B1295061 3,5-Bis(trifluoromethyl)benzyl chloride CAS No. 75462-59-8

3,5-Bis(trifluoromethyl)benzyl chloride

Cat. No.: B1295061
CAS No.: 75462-59-8
M. Wt: 262.58 g/mol
InChI Key: OINTXXMBRBLMHH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various organic compounds .

Mode of Action

The compound is known for its high electronegativity and large steric hindrance . These properties can influence its interaction with other molecules and compounds during chemical reactions.

Biochemical Pathways

It has been used in the synthesis of a modified triazine-based covalent organic framework . This suggests that it may play a role in the formation of complex organic structures.

Result of Action

It has been used to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that it can influence the behavior of certain chemical species in a given system.

Action Environment

The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl chloride can be influenced by various environmental factors. For instance, it’s known to be slightly soluble in water , which could affect its reactivity in aqueous environments. Additionally, safety data suggests that it should be used only outdoors or in a well-ventilated area , indicating that air circulation could impact its behavior.

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)benzyl chloride plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. The presence of the trifluoromethyl groups enhances the electrophilicity of the benzyl chloride, making it more reactive towards nucleophiles. This compound can interact with various enzymes and proteins, often acting as an inhibitor or a substrate. For example, it can inhibit enzymes that are involved in the metabolism of aromatic compounds by forming stable complexes with the active sites of these enzymes. The interactions between this compound and biomolecules are primarily driven by the electrophilic nature of the compound and the nucleophilic sites on the biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt normal cell signaling by binding to key signaling proteins, thereby inhibiting their function. This can lead to changes in gene expression patterns, as the affected signaling pathways are often involved in the regulation of gene transcription. Additionally, this compound can interfere with cellular metabolism by inhibiting enzymes that are crucial for metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can form covalent bonds with the active sites of enzymes, thereby blocking substrate access and inhibiting enzyme activity. This can result in changes in gene expression, as the inhibited enzymes are often involved in the regulation of transcription factors. The trifluoromethyl groups on the compound also contribute to its high binding affinity for certain biomolecules, enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to cause sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, the compound can cause toxic or adverse effects, such as tissue damage or disruption of normal metabolic processes. These effects are dose-dependent and can vary based on the specific animal model used in the studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic pathways can lead to the formation of metabolites that may retain some of the biological activity of the parent compound. The interactions with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites within the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its overall bioavailability and activity. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The localization of the compound can also be influenced by its interactions with specific proteins or lipids within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzyl chloride typically involves the chloromethylation of 3,5-bis(trifluoromethyl)benzene. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzene with formaldehyde and hydrochloric acid under acidic conditions . The reaction is carried out at a temperature range of 0-5°C to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Bis(trifluoromethyl)benzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to modify biomolecules for studying their interactions and functions. It is also employed in the development of novel drugs due to its ability to enhance the pharmacokinetic properties of active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and coatings. Its high reactivity and stability make it suitable for various industrial applications .

Comparison with Similar Compounds

Comparison: 3,5-Bis(trifluoromethyl)benzyl chloride is unique due to its chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions. In contrast, 3,5-Bis(trifluoromethyl)benzoyl chloride contains a carbonyl group, making it more suitable for acylation reactions. 3,5-Bis(trifluoromethyl)benzyl bromide, with a bromomethyl group, is also reactive but less so compared to the chloride derivative. 3,5-Bis(trifluoromethyl)benzonitrile, on the other hand, is less reactive due to the presence of a nitrile group, which is less prone to nucleophilic attack .

Properties

IUPAC Name

1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINTXXMBRBLMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226393
Record name 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75462-59-8
Record name 3,5-Bis(trifluoromethyl)benzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75462-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triphenylphosphine (371 mg, 1.41 mmol) was added to a solution of 3,5-bistrifluoromethylbenzyl alcohol (257 mg, 1.05 mmol) in dry CCl4 (2 ml). The mixture was refluxed for 1 h, then cooled to room temp. Pentane (2 ml) was added, and the mixture stirred for a further 5 min., then filtered. The solid was washed with pentane (2 ml), and the filtrate concentrated in vacuo. The crude product was purified by column chromatography [SiO2: hexane-ethyl acetate 4:1] to give 3,5-bistrifluoromethylbenzyl chloride (162 mg, 59%); TLC (hexane-ethyl acetate 1:1) rf=0.73.
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the safety concerns associated with traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using 3,5-bis(trifluoromethyl)benzyl chloride? How does microflow technology offer a solution?

A1: Traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using this compound carries a significant safety risk due to the potential formation of hydrazoic acid (HN3) []. Hydrazoic acid is a toxic and volatile compound with explosive properties, posing a hazard during large-scale production. Microflow technology offers a safer alternative by conducting the reaction in a microcapillary tube reactor []. This significantly reduces the reaction volume, thereby minimizing the amount of hydrazoic acid that could potentially accumulate in the headspace and improving the overall safety profile.

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